6-Bromo-4-fluoro-3H-benzooxazol-2-one is a heterocyclic compound belonging to the benzoxazole family, characterized by the presence of both bromine and fluorine substituents on the aromatic ring. This compound is notable for its potential applications in medicinal chemistry, materials science, and organic synthesis.
The compound can be synthesized through various methods involving different starting materials and reagents. It is not widely available commercially, thus necessitating laboratory synthesis for research purposes.
6-Bromo-4-fluoro-3H-benzooxazol-2-one is classified as a benzoxazole derivative, which is a type of heterocyclic compound containing an oxygen and nitrogen atom within a fused aromatic system. Its specific structure includes a bromine atom at position 6 and a fluorine atom at position 4 of the benzoxazole ring.
The synthesis of 6-Bromo-4-fluoro-3H-benzooxazol-2-one typically involves the cyclization of appropriate precursors such as 2-amino phenols and halogenated compounds. One common method includes the reaction of 2-amino-4-bromo-6-fluorophenol with phosgene or its derivatives under controlled conditions to form the benzoxazole ring.
The molecular structure of 6-Bromo-4-fluoro-3H-benzooxazol-2-one can be represented by its chemical formula and its structural formula indicates the arrangement of atoms within the molecule.
C1=CC(=C(C(=C1)Br)N2C(=O)C=CO2)F
6-Bromo-4-fluoro-3H-benzooxazol-2-one can participate in various chemical reactions:
6-Bromo-4-fluoro-3H-benzooxazol-2-one has several scientific uses:
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3